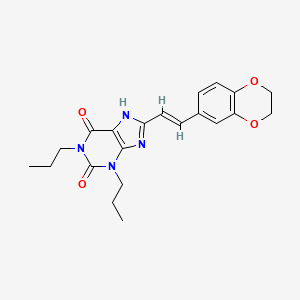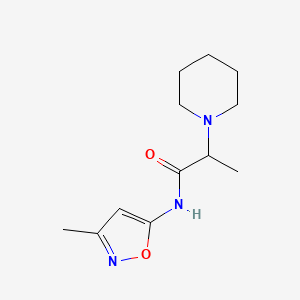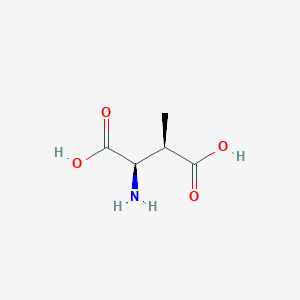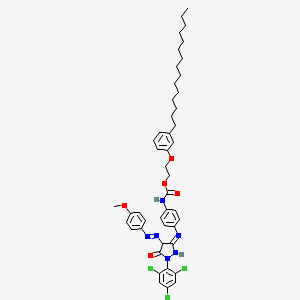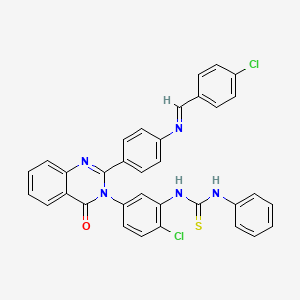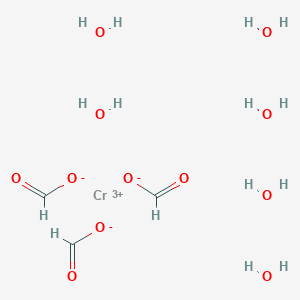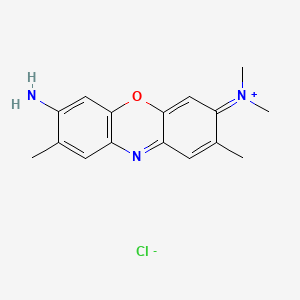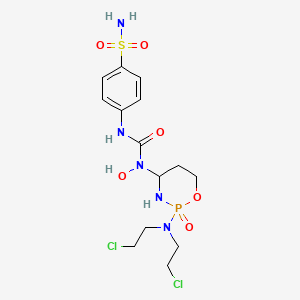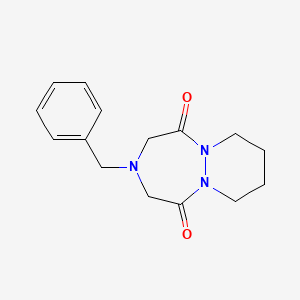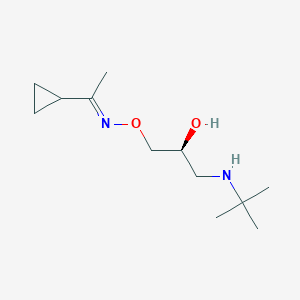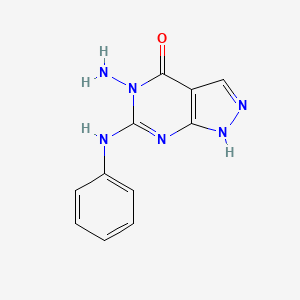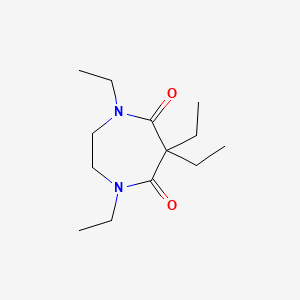
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is a synthetic organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by its four ethyl groups and a dihydro structure, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ethyl-substituted amines and carbonyl compounds.
Introduction of Ethyl Groups: Alkylation reactions using ethyl halides or ethyl Grignard reagents can be employed to introduce ethyl groups at specific positions on the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Implementation of purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups onto the diazepine ring, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical processes.
Pathway Modulation: Affecting signaling pathways or metabolic routes within cells.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known diazepine used as a medication.
Clonazepam: Another diazepine with distinct pharmacological properties.
Lorazepam: A diazepine with applications in anxiety treatment.
Uniqueness
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is unique due to its specific ethyl substitutions and dihydro structure, which may impart distinct chemical and biological properties compared to other diazepines.
Propiedades
Número CAS |
95050-20-7 |
|---|---|
Fórmula molecular |
C13H24N2O2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1,4,6,6-tetraethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C13H24N2O2/c1-5-13(6-2)11(16)14(7-3)9-10-15(8-4)12(13)17/h5-10H2,1-4H3 |
Clave InChI |
GUWVRBXMSQGRDU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(CCN(C1=O)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


